molecular formula C21H24N2O3 B240785 N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide

N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide

Cat. No. B240785
M. Wt: 352.4 g/mol
InChI Key: OPUDKOSWUISUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide, also known as APPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APAA is a small molecule that is synthesized in the laboratory and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of APAA is not fully understood, but it is believed to act on various molecular targets in the body. APAA has been shown to modulate the activity of ion channels, receptors, and enzymes, which can affect various physiological processes. APAA has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects, including neuroprotection, cognitive enhancement, anticancer activity, and anti-inflammatory effects. In animal models, APAA has been shown to improve memory and learning, reduce oxidative stress, and inhibit the growth of cancer cells. APAA has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using APAA in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. APAA is also relatively easy to synthesize in the laboratory, which makes it a cost-effective compound to use in research. However, one of the limitations of using APAA in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on APAA. One area of research is to further elucidate the mechanism of action of APAA and identify its molecular targets. Another area of research is to explore the potential applications of APAA in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to assess the safety and efficacy of APAA in human clinical trials.
Conclusion:
In conclusion, N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. APAA has been shown to have neuroprotective and anticancer properties, as well as cognitive enhancement and anti-inflammatory effects. While there are some limitations to using APAA in lab experiments, its small size and ease of synthesis make it a promising compound for further research.

Synthesis Methods

The synthesis of APAA is a multistep process that involves the use of various reagents and solvents. The starting material for the synthesis is 2-phenoxyacetic acid, which is reacted with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 1-azepanecarboxamide in the presence of triethylamine to form N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide.

Scientific Research Applications

APAA has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, APAA has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, APAA has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In drug discovery, APAA has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H24N2O3/c24-20(16-26-19-11-4-3-5-12-19)22-18-10-8-9-17(15-18)21(25)23-13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,22,24)

InChI Key

OPUDKOSWUISUKS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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